molecular formula C20H22N2O3 B2870022 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide CAS No. 1448129-86-9

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide

Cat. No.: B2870022
CAS No.: 1448129-86-9
M. Wt: 338.407
InChI Key: XIUPCNYMYOVGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide” is a compound that belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Scientific Research Applications

Synthesis and Chemical Properties

2-Ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is involved in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of (S)-BZM, (R)-BZM, and (S)-IBZM, which are precursors for radiopharmaceuticals such as (S)-123I-IBZM, synthesized via a simple and high-yield method starting from 2,6-dimethoxybenzoic acid. This synthesis involves activating systems like N-Hydroxysuccinimide/dicyclohexyl-carbodiimide (DCC) in reactions with aminomethyl pyrrolidine derivatives (Bobeldijk et al., 1990).

Neuroleptic Activity

Compounds related to this compound have been explored for their potential neuroleptic activities. Studies have shown that benzamides with specific structural modifications can exhibit significant inhibitory effects on behaviors induced by dopamine antagonists, suggesting their potential application in treating psychosis and related disorders. For example, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide has demonstrated potent neuroleptic activity, indicating the importance of structural features in the efficacy of these compounds (Iwanami et al., 1981).

HDAC Inhibition for Alzheimer's Disease

Recent studies have shown that derivatives of this compound, such as 5-aroylindolyl-substituted hydroxamic acids, have been developed as selective histone deacetylase 6 (HDAC6) inhibitors. These compounds, particularly N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, have shown promising results in ameliorating Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation, as well as exhibiting neuroprotective activities through ubiquitination mechanisms (Lee et al., 2018).

Molecular Magnetism

The structural flexibility of this compound allows its incorporation into complex molecular systems for the development of single-molecule magnets (SMMs) and single-chain magnets (SCMs). For example, its derivatives have been used to coordinate with copper ions to form anionic metalloligands, which, in combination with lanthanide salts, yield tetranuclear complexes exhibiting SMM or SCM behavior. This demonstrates the compound's potential application in the field of molecular magnetism and materials science (Costes et al., 2010).

Receptor Binding Studies

Derivatives of this compound, such as substituted benzamides, have been used in receptor binding studies to investigate their interaction with dopamine-D2 receptors. Compounds like eticlopride have been shown to selectively block dopamine-D2 binding sites, demonstrating their utility in neuropharmacological research and the development of antipsychotic drugs (Hall et al., 1985).

Properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-19-11-7-5-9-15(19)20(24)21-12-18(23)16-13-22(2)17-10-6-4-8-14(16)17/h4-11,13,18,23H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUPCNYMYOVGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.